molecular formula C15H13NO4 B14694560 N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide CAS No. 34897-70-6

N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide

Cat. No.: B14694560
CAS No.: 34897-70-6
M. Wt: 271.27 g/mol
InChI Key: FFPLTRISCKCOEH-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide is a chemical compound with the molecular formula C15H13NO4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry. Benzamides are significant due to their structural versatility and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide typically involves the condensation of 2,3-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasonic irradiation and reusable catalysts, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2,3-Dimethylphenyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide

Uniqueness

N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide is unique due to its dual hydroxyl groups, which confer significant antioxidant properties. This makes it particularly valuable in applications requiring oxidative stress mitigation, such as in the development of anti-inflammatory and anticancer drugs .

Properties

CAS No.

34897-70-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

N-[2-(2,3-dihydroxyphenyl)-2-oxoethyl]benzamide

InChI

InChI=1S/C15H13NO4/c17-12-8-4-7-11(14(12)19)13(18)9-16-15(20)10-5-2-1-3-6-10/h1-8,17,19H,9H2,(H,16,20)

InChI Key

FFPLTRISCKCOEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C2=C(C(=CC=C2)O)O

Origin of Product

United States

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